molecular formula C7H6FN3 B13662016 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13662016
M. Wt: 151.14 g/mol
InChI Key: PYWJKSOLINEBMY-UHFFFAOYSA-N
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Description

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and agrochemical research. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in drug discovery, known for its wide spectrum of biological activities . The strategic incorporation of a fluoro substituent at the 8-position and a methyl group at the 5-position can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for developing novel bioactive molecules . This compound serves as a key intermediate for researchers working across multiple therapeutic areas. Analogs of this structural class have demonstrated potent antitumor properties by acting as inhibitors of critical kinase targets such as c-Met and VEGFR-2, which are implicated in cancer proliferation and angiogenesis . Furthermore, the [1,2,4]triazolo[4,3-a]pyridine pharmacophore has been explored for its antimalarial activity, with derivatives showing inhibition against Plasmodium falciparum by targeting enzymes like falcipain-2 . Beyond pharmaceutical applications, this heterocyclic system is also a component in agrochemicals , forming the active backbone of certain herbicides . Researchers utilize this compound to synthesize novel derivatives for screening against biological targets, in structure-activity relationship (SAR) studies, and for fragment-based drug design. Its structure is consistent with the principles of bioisosterism, often used to replace other nitrogen-containing heterocycles to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3

InChI Key

PYWJKSOLINEBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NN=CN12)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Pyridine and Hydrazine Precursors

The synthesis begins with the preparation of a substituted pyridine hydrazine, such as 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine. This intermediate is typically prepared by:

  • Stille cross-coupling of halogenated pyridine derivatives with stannylated heterocycles to install the methylated pyrazole substituent.
  • Treatment with hydrazine to convert halogenated pyridines to the corresponding hydrazinyl derivatives.

For example, a 5,6-difluoropyridin-3-yl intermediate can be coupled with a methylisoxazole stannane under palladium catalysis, followed by hydrazine treatment to yield the hydrazinyl pyridine intermediate.

Step 2: Preparation of the Naphthyridinone Derivative

The other key building block is a substituted naphthyridinone, such as 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one ("NAPH"). This compound undergoes alkylation with ethyl 2-bromopropanoate to form an ester intermediate ("NAPA"), which is then hydrolyzed to the corresponding acid. The alkylation and hydrolysis steps are performed under controlled conditions to maintain high optical purity (90-99.5% enantiomeric excess).

Step 3: Coupling of Pyridine Hydrazine and Naphthyridinone Derivative

The acid group of the naphthyridinone derivative (NAPA) is coupled with the amino group of the pyridine hydrazine (PYRH) to form a hydrazide intermediate (HYDZ). This amide bond formation is facilitated by coupling reagents such as HATU in the presence of a base like Hunig’s base, typically carried out in solvents like DMF or MeCN under nitrogen atmosphere to avoid racemization.

Step 4: Cyclization to Form the Triazolopyridine Core

The hydrazide intermediate undergoes dehydration under specific conditions, often involving phosphorus(V) dehydrating agents or thiophosphetane compounds, to cyclize and form the fusedtriazolo[4,3-a]pyridine ring system. This step yields the target compound, 8-fluoro-5-methyl-triazolo[4,3-a]pyridine, often isolated as a stable salt (e.g., hydrochloride) or monohydrate form.

Reaction Scheme Summary

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield/Notes
1 Halogenated pyridine + stannylated heterocycle Pd catalyst, XPhos ligand, 1,4-dioxane, 100 °C, 16 h Substituted pyridine intermediate ~60% yield (e.g., 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole)
2 Pyridine intermediate + hydrazine Hydrazine treatment Pyridine hydrazine (PYRH) High purity
3 Naphthyridinone (NAPH) + ethyl 2-bromopropanoate Alkylation, then hydrolysis Naphthyridinone acid (NAPA) High optical purity (90-99.5% ee)
4 NAPA + PYRH + HATU + base Amide coupling in DMF or MeCN, N2 atmosphere Hydrazide intermediate (HYDZ) >95% purity
5 HYDZ + dehydrating agent Dehydration and cyclization 8-Fluoro-5-methyl-triazolo[4,3-a]pyridine Isolated as stable salt or monohydrate

Analytical Data and Purity

  • The coupling step yields hydrazide intermediates with purities often exceeding 95%, sometimes reaching near 100% after purification.
  • The final triazolopyridine compound is stable to air, moisture, and elevated temperatures, and can be isolated as hydrochloride salts or monohydrates to enhance stability.
  • Optical purity of chiral intermediates is maintained through careful control of reaction conditions, with enantiomeric excess values typically above 90% and up to 99.5%.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of kinases such as c-Met and VEGFR-2 . The compound binds to the active site of these enzymes, preventing their phosphorylation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Antifungal Activity

Key Compounds:
  • 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 2, ):

    • Exhibited IC₅₀ values of 76.4% and 78.6% against H. maydis and R. cerealis, respectively, at 50 µg/mL.
    • The chloro substituent at position 8 and sulfone group enhance antifungal activity via hydrophobic interactions and hydrogen bonding.
  • 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine: Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine) may improve target selectivity and reduce off-target effects.
Table 1: Substituent Impact on Antifungal Activity
Position Substituent Target Organism IC₅₀/Activity Key Mechanism
8 Cl H. maydis 76.4% Hydrophobic binding
8 F Not reported Hypothesized higher selectivity Enhanced electronegativity
5 CH₃ N/A Improved lipophilicity Membrane penetration

Conformational Influence on Bioactivity

highlights that amide group orientation relative to the triazolopyridine ring critically affects activity. For example:

  • Compound 4c (highly active): Aromatic ring perpendicular to triazolopyridine, enabling optimal receptor binding.
  • Compound 4k (low activity): Aromatic ring parallel, reducing interaction efficiency.

For this compound:

  • The fluorine atom’s electron-withdrawing nature may stabilize a perpendicular conformation, mimicking Compound 4c’s bioactive orientation .

Halogen Substitution: Bromine vs. Fluorine

  • Higher molar mass (212.05 g/mol) compared to the fluoro analog (est. ~179.12 g/mol) may affect pharmacokinetics.
Table 2: Halogen Comparison
Substituent Atomic Radius (Å) Electronegativity Molar Mass (g/mol)
F (8-position) 0.64 3.98 ~179.12
Cl 0.99 3.16 213.63 (Compound 2)
Br 1.14 2.96 212.05

Role in mGluR2 Receptor Modulation

Patents () describe [1,2,4]triazolo[4,3-a]pyridines as positive allosteric modulators (PAMs) of mGluR2 receptors .

  • 8-Fluoro-5-methyl derivative : Fluorine’s electron-withdrawing effect may stabilize the receptor’s active state, while methyl enhances blood-brain barrier penetration.
  • Non-halogenated analogs: Lower metabolic stability due to absence of fluorine’s oxidative resistance .

Biological Activity

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C7H6FN3
  • Molecular Weight : 151.14 g/mol
  • CAS Number : 2089325-46-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it acts as an inhibitor of specific kinases and receptors, which are crucial in several signaling pathways.

  • Kinase Inhibition : The compound has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For instance, compounds related to this scaffold demonstrated IC50 values of less than 1 µM against CDK2 and CDK9, indicating strong inhibitory potential .
  • Receptor Modulation : It has been reported as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. This modulation may contribute to therapeutic effects in neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

CompoundTargetActivity (IC50)Reference
This compoundCDK2< 1 µM
This compoundα7 nAChRModulator
Related Compound APDE10A0.36 µM
Related Compound BB-RafSelective Inhibitor

Case Studies

Several studies have demonstrated the efficacy of this compound in various biological contexts:

  • Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in models of Alzheimer’s disease. Results indicated that it could enhance cognitive function and reduce amyloid-beta toxicity through its action on α7 nAChRs .
  • Anticancer Activity : In vitro assays revealed that derivatives of this compound exhibited significant antiproliferative activity against several cancer cell lines including HeLa and A375. The mechanism was linked to CDK inhibition leading to cell cycle arrest .

Q & A

Q. Optimization considerations :

  • Temperature : Elevated temperatures (60–100°C) improve cyclization efficiency but may require reflux conditions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates in halogenation steps.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

Advanced: How do structural modifications at positions 5 and 8 influence biological activity?

Answer:
Positional substituents critically modulate target affinity and pharmacokinetics:

  • 5-Methyl group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting applications .
  • 8-Fluoro substituent : Increases electronegativity, strengthening hydrogen-bond interactions with targets like RBP4 (retinol-binding protein 4) .

Q. Comparative SAR Table :

CompoundSubstituentsKey Activity Insights
8-Fluoro-5-methyl derivative5-CH₃, 8-FHigh RBP4 binding affinity
5-Chloro derivative5-Cl, 8-HReduced activity vs. fluorinated analogs
8-Bromo-3-chloro derivative8-Br, 3-ClEnhanced covalent protein binding

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and purity. For example, the 8-fluorine signal appears as a distinct doublet (³J coupling) in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₆FN₅ for 8-Fluoro-5-methyl derivative) .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., H-bonding with Arg121 in RBP4) .

Advanced: How can computational methods predict binding interactions with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., RBP4 binding cavity). The 8-fluoro group forms H-bonds with Arg121, while the triazole N2 atom interacts with Leu37 .
  • 3D-QSAR : Comparative Molecular Field Analysis (CoMFA) identifies steric/electrostatic requirements for activity. For herbicidal analogs, hydrophobic groups at position 3 enhance weed inhibition .

Q. Key computational workflow :

Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*).

Binding site mapping : Use GRID or SiteMap to identify pharmacophores.

Free energy calculations : MM-PBSA/GBSA estimates binding affinities .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls.
  • Meta-analysis : Compare substituent effects across analogs. For example, 8-fluoro derivatives show higher RBP4 affinity than 8-bromo analogs due to stronger H-bonding .
  • Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates to rule out outlier data .

Advanced: What are key considerations in designing derivatives for enhanced pharmacokinetics?

Answer:

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., 8-F) to reduce CYP450-mediated oxidation .
  • Solubility : Incorporate polar groups (e.g., -NH₂ at position 6) without compromising target binding .
  • Toxicity screening : Prioritize derivatives with low hERG channel inhibition to avoid cardiotoxicity .

Basic: What in vitro models are suitable for evaluating biological efficacy?

Answer:

  • Enzyme inhibition assays : Directly measure target binding (e.g., RBP4 antagonism using fluorescence polarization ).
  • Cell-based models :
    • Cancer : NCI-60 panel for cytotoxicity screening .
    • Herbicidal activity : Echinochloa crusgalli inhibition assays at 150 g/ha .
  • Permeability : Caco-2 monolayers predict intestinal absorption .

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